2H-Pyran-2-one, 5-bromo-3-(2-thienyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran-2-one, 5-bromo-3-(2-thienyl)- is a heterocyclic compound that belongs to the class of 2H-pyran-2-ones This compound is characterized by the presence of a bromine atom at the 5th position and a thienyl group at the 3rd position of the pyran-2-one ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 5-bromo-3-(2-thienyl)- typically involves the reaction of 2H-pyran-2-one with bromine and a thienyl derivativeThe reaction conditions often involve the use of a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyran-2-one, 5-bromo-3-(2-thienyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 2H-pyran-2-one, 3-(2-thienyl)-.
Substitution: The bromine atom can be substituted with other functional groups such as amino or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like ammonia for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield de-brominated compounds, and substitution may yield amino or hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
2H-Pyran-2-one, 5-bromo-3-(2-thienyl)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It may be explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2H-Pyran-2-one, 5-bromo-3-(2-thienyl)- involves its interaction with molecular targets and pathways within biological systems. The bromine and thienyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the specific molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2H-Pyran-2-one, 5-bromo-3-(2-thienyl)- include:
- 2H-Pyran-2-one, 5-bromo-3-(3-hydroxyprop-1-ynyl)-
- 2H-Pyran-2-one, 3-(2-thienyl)-
- 2H-Pyran-2-one, 5-bromo-3-(4-methoxyphenyl)-
Uniqueness
What sets 2H-Pyran-2-one, 5-bromo-3-(2-thienyl)- apart from similar compounds is the presence of both a bromine atom and a thienyl group, which confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
478704-60-8 |
---|---|
Molekularformel |
C9H5BrO2S |
Molekulargewicht |
257.11 g/mol |
IUPAC-Name |
5-bromo-3-thiophen-2-ylpyran-2-one |
InChI |
InChI=1S/C9H5BrO2S/c10-6-4-7(9(11)12-5-6)8-2-1-3-13-8/h1-5H |
InChI-Schlüssel |
YMJXYGOLXKAKNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=CC(=COC2=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.